molecular formula C14H23BO4 B13031027 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane CAS No. 2304634-05-5

4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane

Cat. No.: B13031027
CAS No.: 2304634-05-5
M. Wt: 266.14 g/mol
InChI Key: LXRNKXAAEITDRF-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[45]dec-6-en-7-yl)-1,3,2-dioxaborolane is a boron-containing compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method involves the reaction of 1,4-dioxaspiro[4.5]dec-6-en-7-ylboronic acid with pinacol in the presence of a dehydrating agent such as toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include boronic acids, borates, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and catalysis.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, facilitating the formation and cleavage of chemical bonds. This property is exploited in catalysis and organic synthesis to promote specific chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

2304634-05-5

Molecular Formula

C14H23BO4

Molecular Weight

266.14 g/mol

IUPAC Name

2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H23BO4/c1-12(2)13(3,4)19-15(18-12)11-6-5-7-14(10-11)16-8-9-17-14/h10H,5-9H2,1-4H3

InChI Key

LXRNKXAAEITDRF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3(CCC2)OCCO3

Origin of Product

United States

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